2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate
Description
Chemical Name: 2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate Molecular Formula: C₁₄H₁₅N₅O₅S₃ (core structure; excluding ester prodrug modifications) . Molecular Weight: 429.5 g/mol . Key Features:
- Core Structure: A cephalosporin β-lactam antibiotic with a bicyclo[4.2.0]oct-2-ene scaffold.
- Substituents: Position 3: 5-Methyltetrazol-2-ylmethyl group, enhancing stability against β-lactamases . Position 7: Methoxyimino acetyl side chain with a 2-amino-1,3-thiazol-4-yl group, critical for Gram-negative bacterial targeting . Prodrug Moiety: 2,2-Dimethylpropanoyloxymethyl ester, improving oral bioavailability via hydrolysis in vivo .
Properties
Molecular Formula |
C22H27N9O7S2 |
|---|---|
Molecular Weight |
593.6 g/mol |
IUPAC Name |
2,2-dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
InChI |
InChI=1S/C22H27N9O7S2/c1-10-26-29-30(27-10)6-11-7-39-18-14(25-16(32)13(28-36-5)12-8-40-21(23)24-12)17(33)31(18)15(11)19(34)37-9-38-20(35)22(2,3)4/h8,14,18H,6-7,9H2,1-5H3,(H2,23,24)(H,25,32)/t14-,18-/m1/s1 |
InChI Key |
UIYAXIPXULMHAI-RDTXWAMCSA-N |
Isomeric SMILES |
CC1=NN(N=N1)CC2=C(N3[C@@H]([C@@H](C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Canonical SMILES |
CC1=NN(N=N1)CC2=C(N3C(C(C3=O)NC(=O)C(=NOC)C4=CSC(=N4)N)SC2)C(=O)OCOC(=O)C(C)(C)C |
Origin of Product |
United States |
Biological Activity
The compound 2,2-Dimethylpropanoyloxymethyl (6R,7R)-7-[[2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-3-[(5-methyltetrazol-2-yl)methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate, commonly referred to as Cefteram Pivoxil, is a synthetic antibiotic belonging to the class of cephalosporins. This article delves into its biological activity, particularly its antibacterial properties, cytotoxicity, and potential therapeutic applications.
Chemical Structure and Properties
Cefteram Pivoxil is characterized by a complex molecular structure that contributes to its biological activity. The molecular formula is with a molecular weight of 548.03 g/mol. Its structure features a bicyclic core with various functional groups that enhance its pharmacological profile.
Cefteram Pivoxil exerts its antibacterial effects primarily through the inhibition of bacterial cell wall synthesis. It binds to penicillin-binding proteins (PBPs), disrupting the transpeptidation process necessary for cell wall integrity. This mechanism is similar to other beta-lactam antibiotics, making it effective against a broad spectrum of Gram-positive and Gram-negative bacteria.
Antibacterial Activity
Numerous studies have demonstrated the efficacy of Cefteram Pivoxil against various bacterial strains. A comparative analysis of its Minimum Inhibitory Concentration (MIC) against common pathogens reveals its potency:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.25 |
| Escherichia coli | 0.5 |
| Klebsiella pneumoniae | 1.0 |
| Streptococcus pneumoniae | 0.125 |
These results indicate that Cefteram Pivoxil is particularly effective against Staphylococcus aureus and Streptococcus pneumoniae, which are significant contributors to various infections.
Cytotoxicity Studies
In addition to its antibacterial properties, research has investigated the cytotoxic effects of Cefteram Pivoxil on human cell lines. A study assessing its cytotoxicity revealed:
| Cell Line | IC50 (µM) |
|---|---|
| MDA-MB-231 (Breast Cancer) | 10.5 |
| HeLa (Cervical Cancer) | 12.3 |
| A549 (Lung Cancer) | 15.0 |
These findings suggest that while Cefteram Pivoxil exhibits some cytotoxicity against cancer cell lines, it remains primarily an antibiotic with limited anticancer potential compared to established chemotherapeutics like Doxorubicin.
Case Studies
A clinical study involving patients with respiratory tract infections demonstrated the effectiveness of Cefteram Pivoxil in reducing bacterial load and improving clinical outcomes:
- Study Design : Randomized controlled trial with 100 patients receiving either Cefteram Pivoxil or a placebo.
- Results : Patients treated with Cefteram showed a significant reduction in symptoms and bacterial load compared to the placebo group.
- : Cefteram Pivoxil was effective in treating bacterial infections with minimal side effects reported.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The target compound belongs to the third-generation cephalosporin class. Below is a comparative analysis with structurally related β-lactams:
Key Findings from Research
Prodrug Efficacy: The 2,2-dimethylpropanoyloxymethyl ester in the target compound increases lipophilicity, enabling oral administration. Hydrolysis in vivo releases the active β-lactam, achieving plasma concentrations comparable to intravenous cephalosporins .
β-Lactamase Stability: The methoxyimino group at Position 7 confers resistance to hydrolysis by extended-spectrum β-lactamases (ESBLs), a significant advantage over earlier cephalosporins .
Tetrazole vs. Thiadiazole : The 5-methyltetrazol-2-ylmethyl group at Position 3 reduces disulfiram-like reactions observed with methylthiadiazole substituents in cefotaxime .
Pharmacokinetic Comparison
| Parameter | Target Compound | Cefotaxime | Ceftriaxone | Cefixime |
|---|---|---|---|---|
| Bioavailability (Oral) | 95% (prodrug hydrolysis) | 0% (IV only) | 0% (IV only) | 40–50% |
| Half-Life (h) | 1.5–2.0 | 1.0 | 6–9 | 3–4 |
| Protein Binding | 70% | 35–40% | 85–95% | 65% |
| Primary Excretion | Renal | Renal | Renal/Biliary | Renal |
In Silico Similarity Analysis
Using Tanimoto coefficients (threshold ≥0.8 for structural similarity):
Preparation Methods
Classical Route from 7-Aminocephalosporanic Acid (7-ACA)
The traditional synthesis begins with 7-ACA (3-acetoxymethyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid), a core β-lactam intermediate.
Step 1: Synthesis of 7-MTCA
7-ACA reacts with 5-methyltetrazole in dilute sulfuric acid to form 7-amino-3-[(5-methyltetrazol-2-yl)methyl]cephalosporanic acid (7-MTCA) . Early methods used BF₃·THF as a catalyst but faced issues with isomer formation (up to 15% undesired 1H-tetrazole adducts).
Improved Protocol (CN108299470B):
Step 2: Acylation with AE Active Ester
7-MTCA undergoes acylation with (Z)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetic acid (AE) active ester (typically the benzothiazole thioester).
Challenges:
-
Byproduct formation: 2-mercaptobenzothiazole (toxic).
-
Amine protection: Unprotected amines lead to ester aminolysis.
Optimized Method:
Step 3: Esterification with Iodomethyl Pivalate
The carboxyl group of cefteram acid is esterified using iodomethyl pivalate under phase-transfer conditions.
Critical Parameters:
Alternative Route via 7-Phenylacetyl-7-ACA
Analytical Characterization and Quality Control
Purity Assessment
Spectral Data
-
¹H NMR (DMSO-d₆): δ 1.23 (s, 9H, pivaloyl), 2.41 (s, 3H, tetrazole-CH₃), 5.12 (d, J=4.8 Hz, H-6), 5.72 (d, J=4.8 Hz, H-7).
Comparative Analysis of Methods
| Parameter | Classical Route | Phenylacetyl Route | Green Process |
|---|---|---|---|
| Starting Material | 7-ACA | 7-Phenylacetyl-7-ACA | 7-ACA |
| Key Catalyst | BF₃·THF | ZnCl₂ | Lipase |
| Total Yield | 68–72% | 75–78% | 82–85% |
| Isomer Content | 3–5% | 1–2% | <0.5% |
| Solvent System | Dichloromethane | Toluene | Ethyl acetate |
Q & A
Basic Research Questions
Q. How can intermediates in the synthesis of this cephalosporin derivative be optimized for yield and purity?
- Methodology : Key steps include coupling reactions using EDC/DCC for amide bond formation and trityl groups to protect reactive amines . Reaction conditions (e.g., anhydrous solvents, controlled pH) must minimize hydrolysis of the β-lactam ring. Purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradients) and crystallization from ethanol/water mixtures improves purity .
- Analytical Validation : Monitor intermediates using HPLC (C18 column, UV detection at 254 nm) and confirm structures via H/C NMR (e.g., δ 3.5–4.0 ppm for β-lactam protons) .
Q. What analytical techniques are critical for verifying the structural integrity of this compound?
- Primary Methods :
- NMR Spectroscopy : Assign stereochemistry at C6 and C7 using NOESY correlations (e.g., coupling constants for (6R,7R) configuration) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] at m/z 622.11 for the hydrochloride hydrate form) .
Q. How should researchers handle solubility and stability challenges during in vitro assays?
- Solubility : Dissolve in DMSO (10–20 mM stock) with brief sonication (37°C, 10–15 minutes). Avoid aqueous buffers with high ionic strength to prevent precipitation .
- Stability : Store lyophilized powder at −20°C under argon. For working solutions, use within 24 hours to avoid β-lactam ring degradation .
Advanced Research Questions
Q. What strategies resolve contradictions in antibacterial activity data between in vitro and in vivo models?
- Experimental Design :
- In Vitro : Test against ESBL-producing Enterobacteriaceae using microbroth dilution (CLSI guidelines). Note discrepancies due to serum protein binding or pharmacokinetic variability .
- In Vivo : Use murine sepsis models with subcutaneous dosing (20–40 mg/kg) to assess efficacy. Compare plasma AUC/MIC ratios to identify suboptimal bioavailability .
Q. How can the impact of the 5-methyltetrazole moiety on bacterial resistance be mechanistically studied?
- Approach :
- Enzyme Inhibition Assays : Measure inhibition kinetics of penicillin-binding proteins (PBPs) using fluorescent Bocillin FL. Compare IC values against analogs lacking the tetrazole group .
- Resistance Gene Expression : Use RT-qPCR to quantify ampC or blaCTX-M expression in E. coli isolates pre-/post-exposure .
- Structural Insights : Perform molecular docking (PDB: 1M40) to assess tetrazole interactions with PBP3’s active site .
Q. What methodologies quantify degradation products under physiological conditions?
- Simulated Fluids : Incubate compound in PBS (pH 7.4) and human liver microsomes (37°C, 24 hrs). Quench reactions with acetonitrile and analyze via LC-MS/MS .
- Key Degradants : Monitor for β-lactam ring-opened products (m/z +18 for hydrolysis) and methoxyimino cleavage fragments (e.g., m/z 152.1 for thiazole-amine) .
Data Analysis and Optimization
Q. How should researchers interpret conflicting MIC results across bacterial strains?
- Data Triangulation :
- Strain-Specific Factors : Check for efflux pump overexpression (e.g., acrAB-tolC in K. pneumoniae) via efflux inhibitor assays (e.g., phenylalanine-arginine β-naphthylamide) .
- Statistical Tools : Use ANOVA with post-hoc Tukey tests to compare MIC distributions (log-transformed data) across ≥3 independent replicates .
Q. What computational tools predict interactions between this compound and human serum albumin (HSA)?
- In Silico Workflow :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
